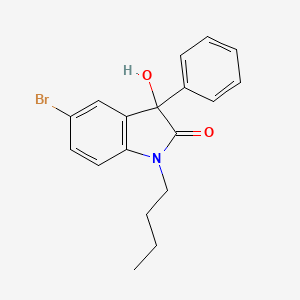

5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Hydroxylation: The hydroxyl group at the 3-position can be introduced via a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

While a comprehensive article focusing solely on the applications of "5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one" is not available within the provided search results, the search results do offer information regarding related compounds and their applications, particularly in the context of medicinal chemistry and anticancer research.

Related Indole Derivatives and Their Applications

- General Biomedical Importance of Indoles: Compounds with heterocyclic rings, such as indoles, play a crucial role in basic biochemical processes .

- Anticancer Activity: Indole derivatives have demonstrated anticancer activity . Research has explored target-driven anticancer indole derivatives for developing highly selective treatments .

- Tubulin Polymerization Inhibition: Certain indole derivatives exhibit potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cells, including multidrug-resistant (MDR) cancer cell lines . Molecular docking studies have been conducted to understand the inhibitor-protein interactions in the colchicine-binding site, identifying specific residues that may play a vital role in tubulin polymerization inhibition and cytotoxicity .

- I3C Derivatives: Synthetic I3C (indole-3-carbinol) derivatives with substitutions at the indole nitrogen have been investigated for their anti-proliferative response. N-alkoxy substituents of varying carbon lengths inhibit dehydration and the formation of reactive indolenine. Analysis of growth and cell cycle arrest of indole-treated human breast cancer cells showed a significant increase in efficacy with N-alkoxy I3C derivatives, enhanced by increasing carbon lengths of the N-alkoxy substituents .

- Bis-indole Derivatives: Studies have focused on synthesizing new bis-indole derivatives with a phenyl linker obtained from indole phytoalexins. These compounds have shown effective induction of cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells (a malignant colonic cell line) .

Specific Compounds and Their Activity

- A study on target-based anticancer indole derivatives showed that N-methyl-5-indolyl, along with cyano, methoxycarbonyl, formyl, and hydroxyiminomethyl substitutions at the 3rd position of indole, can restore potent TPI and cytotoxicity against sensitive human cancer cell lines .

- One compound demonstrated the most potent anticancer activity against MDA-MB-231 cells (breast cancer) with an IC50 value of 2.29 μM. Mechanistic studies revealed that this compound significantly inhibited the ERK signaling pathway, reducing the phosphorylation levels of key proteins and inducing G2/M phase arrest and apoptosis in MGC-803 cells .

Multicomponent Reactions

- Indoles are used in multicomponent reactions for synthesizing various heterocyclic compounds . For example, Shinde and Jeong developed a reaction between indole, thiosemicarbazide, and phenacyl bromides to prepare novel mono- and bis(indol-3-yl)hydrazineyl thiazole derivatives . Some products showed good antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table (Example based on search results for related compounds)

| Compound | Activity/Application | Cell Line/Target |

|---|---|---|

| N-alkoxy I3C derivatives | Anti-proliferative; induces cell cycle arrest | Human breast cancer cells |

| Bis-indole derivative with phenyl linker | Induces cell cycle arrest in G1 phase; facilitates apoptosis | HT29 cells (malignant colonic cell line) |

| Indole-1,3,4-oxadiazole hybrid | Anticancer; Tubulin polymerization inhibition | SKOV3 (ovarian), A549 (lung), MCF-7 (breast) cancer cell lines |

Mécanisme D'action

The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-oxindole: A structurally similar compound with a wide range of biological activities.

Indole-3-acetic acid: A plant hormone with significant biological functions.

5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

Uniqueness

5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

5-Bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer and antibacterial properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a prenylation reaction involving (2-fluorophenyl)(2,4,6-trihydroxyphenyl)methanone and prenyl bromide in the presence of potassium carbonate. The resulting product is purified via column chromatography and recrystallization, yielding crystals that exhibit a block morphology with distinct optical properties .

Crystallographic Data

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrNO₂ |

| Molecular Weight | 360.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cell Dimensions | a = 14.616(2) Å, b = 14.657(2) Å, c = 7.3864(12) Å |

| Volume | 1537.8(4) ų |

| Z | 4 |

The structure is characterized by intramolecular hydrogen bonding and a unique arrangement of fused rings that contribute to its biological activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that it exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound induces apoptosis in a dose-dependent manner, enhancing caspase activity significantly at concentrations as low as 1 μM .

- Leukemia Cell Lines : It shows promising activity against human childhood and adult T acute lymphoblastic leukemia cell lines (CEM-13, MT-4) with IC₅₀ values in the sub-micromolar range .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation by disrupting microtubule assembly .

Antibacterial Activity

The compound also displays antibacterial properties against various pathogens. In particular:

- Minimum Inhibitory Concentration (MIC) : The MIC against common bacterial strains such as E. faecalis and P. aeruginosa ranges from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

In a controlled study involving MCF-7 cells, the administration of this compound resulted in significant morphological changes indicative of apoptosis. Flow cytometry revealed an increase in apoptotic cell populations at concentrations starting from 0.5 μM, with enhanced caspase activity observed at higher doses .

Case Study 2: Antibacterial Testing

In another study assessing antibacterial efficacy, the compound was tested against Klebsiella pneumoniae and Salmonella typhi. The results indicated notable inhibition zones comparable to those produced by conventional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Propriétés

IUPAC Name |

5-bromo-1-butyl-3-hydroxy-3-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-2-3-11-20-16-10-9-14(19)12-15(16)18(22,17(20)21)13-7-5-4-6-8-13/h4-10,12,22H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIPKQMWOUMGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.